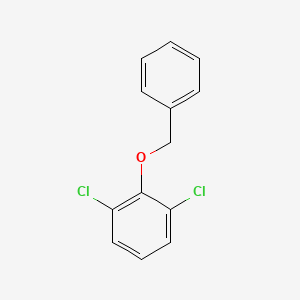
2-(ベンジルオキシ)-1,3-ジクロロベンゼン
説明
2-(Benzyloxy)-1,3-dichlorobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group and two chlorine atoms attached to the benzene ring
科学的研究の応用
2-(Benzyloxy)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of benzyloxy groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that benzyloxy compounds often act as prodrugs, undergoing metabolic transformations in the body to yield active metabolites . These metabolites can then interact with their targets, leading to various physiological effects.
Biochemical Pathways
Benzyloxy compounds are often involved in reactions such as oxidative addition, which can lead to changes in the electron configuration of the compound and its subsequent reactivity .
Pharmacokinetics
Similar compounds have been shown to undergo rapid metabolism, with the benzyloxy group often being cleaved during this process .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the reduction of electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-1,3-dichlorobenzene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .
生化学分析
Biochemical Properties
2-(Benzyloxy)-1,3-dichlorobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of arginine residues on histones and other proteins . This interaction is crucial as it influences gene expression and protein function. The compound’s binding to CARM1 results in the inhibition of the enzyme’s activity, thereby affecting the methylation process .
Cellular Effects
The effects of 2-(Benzyloxy)-1,3-dichlorobenzene on various cell types and cellular processes are profound. In melanoma cell lines, this compound has demonstrated notable antiproliferative effects . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of CARM1 by 2-(Benzyloxy)-1,3-dichlorobenzene leads to alterations in gene expression patterns, which can result in reduced cell proliferation and induced apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 2-(Benzyloxy)-1,3-dichlorobenzene exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CARM1, inhibiting its enzymatic activity . This inhibition prevents the methylation of arginine residues on target proteins, leading to changes in gene expression and protein function. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)-1,3-dichlorobenzene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to 2-(Benzyloxy)-1,3-dichlorobenzene can lead to sustained inhibition of CARM1, resulting in prolonged alterations in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)-1,3-dichlorobenzene vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CARM1 activity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
2-(Benzyloxy)-1,3-dichlorobenzene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its excretion from the body . These metabolic processes are essential for regulating the compound’s bioavailability and toxicity.
Transport and Distribution
Within cells and tissues, 2-(Benzyloxy)-1,3-dichlorobenzene is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This accumulation can affect the compound’s localization and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)-1,3-dichlorobenzene is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins such as CARM1 . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dichlorobenzene typically involves the reaction of 1,3-dichlorobenzene with benzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction can be represented as follows:
1,3-dichlorobenzene+benzyl alcoholbase, reflux2-(Benzyloxy)-1,3-dichlorobenzene
Industrial Production Methods
In an industrial setting, the production of 2-(Benzyloxy)-1,3-dichlorobenzene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Benzoate esters.
Reduction: Hydrocarbons.
Substitution: Hydroxyl or amino derivatives.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but with an ethanol group instead of chlorine atoms.
2-(Benzyloxy)benzoic acid: Contains a carboxylic acid group instead of chlorine atoms.
2-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of chlorine atoms.
Uniqueness
2-(Benzyloxy)-1,3-dichlorobenzene is unique due to the presence of both the benzyloxy group and two chlorine atoms, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
1,3-dichloro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKWNVSAHAHCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674534 | |
| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21524-44-7 | |
| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


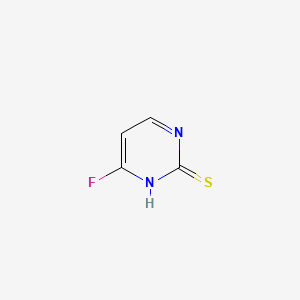

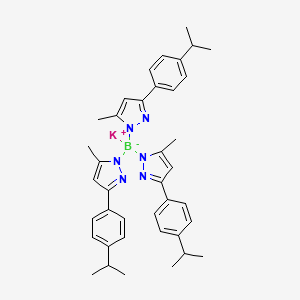
![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

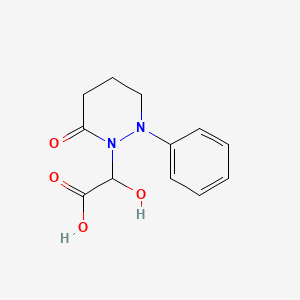
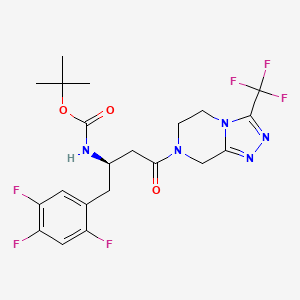

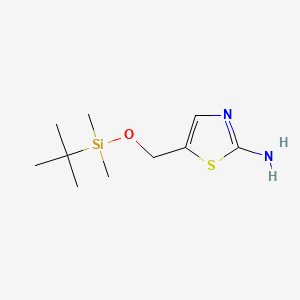

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)
![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)
